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Compound of Interest

Compound Name: 4-Chloro-1-butyne

Cat. No.: B1585787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-chloro-1-butyne (CsHsCl). Due to the limited availability of experimental spectra
in public databases, this guide leverages predicted data from validated computational models
to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics. This document also outlines standardized experimental
protocols for acquiring such spectra, offering a foundational resource for researchers working
with this and similar chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 4-chloro-1-butyne. These
values are intended to serve as a reference for the identification and characterization of the
compound.

Table 1: Predicted *"H NMR Spectroscopic Data

Solvent: CDCls, Reference: TMS (0 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
2.15 t 1H H-1 (=C-H)
2.85 dt 2H H-3 (-CH2-C=)
3.65 t 2H H-4 (CI-CHz-)

Predicted using NMRDB.org

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (6) ppm Assignment
25.0 C-3
45.0 C-4
71.0 C-1
80.0 C-2

Predicted using NMRDB.org

ble 3: licted IR < :

Wavenumber (cm~12) Intensity Assignment
3300 Strong, Sharp =C-H Stretch
2950 Medium C-H Stretch (sp?3)
2120 Medium, Sharp C=C Stretch
1430 Medium -CH2- Bend

750 Strong C-CI Stretch

Predicted using online spectral databases and typical functional group frequencies.
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Table 4: Mass Spectrometry Data
m/z Adduct Source
88.0074 [M]* Predicted (PubChem)
89.0153 [M+H]*+ Predicted (PubChem)
111.0000 [M+Na]* Predicted (PubChem)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this
guide. These protocols are generalized for small organic molecules like 4-chloro-1-butyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 4-chloro-1-butyne in 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCls).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube.
¢ Instrument Setup (*H NMR):

o Place the NMR tube in the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

o

Shim the magnetic field to achieve homogeneity.

o

Set the spectral width to approximately 12 ppm.
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o Use a standard 30° or 45° pulse angle.
o Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

o Employ a relaxation delay of 1-2 seconds.

e Instrument Setup (33C NMR):
o Use a standard proton-decoupled pulse sequence.
o Set the spectral width to approximately 220 ppm.

o The number of scans will need to be significantly higher than for *H NMR (e.g., 1024 or
more) due to the low natural abundance of 13C.

o Arelaxation delay of 2-5 seconds is recommended.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum.

[e]

Reference the spectrum to the TMS signal.

Perform baseline correction.

o

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-chloro-1-butyne.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.
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o Acquire a background spectrum of the clean, empty ATR crystal.

o Sample Analysis:

o Place a small drop of neat liquid 4-chloro-1-butyne directly onto the center of the ATR
crystal.

o Lower the press arm to ensure good contact between the sample and the crystal.

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality
spectrum.

o The spectral range should be from 4000 cm~1 to 400 cm™—1,
» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-chloro-1-butyne.
Methodology (Electron lonization - EI):
e Sample Introduction:

o For a volatile liquid like 4-chloro-1-butyne, a direct insertion probe or injection into a gas
chromatograph (GC) coupled to the mass spectrometer can be used.

o If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.qg.,
dichloromethane or diethyl ether).

e |onization:

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.
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e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

e Detection:

o An electron multiplier or other detector records the abundance of each ion.
o Data Processing:

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o |dentify the molecular ion peak ([M]*) and any characteristic fragment ions. The isotopic
pattern for chlorine (3*Cl and 37Cl in an approximate 3:1 ratio) should be observable for
chlorine-containing fragments.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the structural information they provide for 4-chloro-1-butyne.

Spectroscopic Techniques Derived Structural Information

Mass Spectrometr Molecular Weight and
P y Elemental Composition
@1-butyne IR Spectroscopy ( gzcﬁgozﬁ(lyfﬁ:%se)

NMR Spectroscopy Carbon-Hydrogen Framework
(*H and 13C) Connectivity
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 4-chloro-1-butyne.
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Caption: Correlation of Atoms in 4-chloro-1-butyne to Predicted NMR Signals.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-chloro-1-butyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1585787#4-chloro-1-butyne-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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